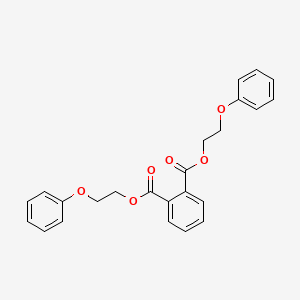
Bis(2-phenoxyethyl) benzene-1,2-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-phenoxyethyl) benzene-1,2-dicarboxylate: is an organic compound belonging to the class of phthalate esters. It is characterized by the presence of two phenoxyethyl groups attached to a benzene-1,2-dicarboxylate core. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-phenoxyethyl) benzene-1,2-dicarboxylate typically involves the esterification of benzene-1,2-dicarboxylic acid (phthalic acid) with 2-phenoxyethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or para-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of high-purity reactants and optimized reaction conditions helps in achieving high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Bis(2-phenoxyethyl) benzene-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The phenoxyethyl groups can be oxidized under strong oxidative conditions.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The phenoxyethyl groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of bis(2-hydroxyethyl) benzene-1,2-dicarboxylate.
Substitution: Formation of substituted this compound derivatives.
Applications De Recherche Scientifique
Chemistry: Bis(2-phenoxyethyl) benzene-1,2-dicarboxylate is used as a plasticizer in the production of flexible polymers. It enhances the flexibility and durability of polymeric materials .
Biology: In biological research, this compound is studied for its potential endocrine-disrupting effects. It is used in studies investigating the impact of phthalate esters on hormonal pathways .
Medicine: While not directly used as a therapeutic agent, this compound is used in medical research to study its effects on cellular processes and its potential toxicity .
Industry: In the industrial sector, this compound is used as a plasticizer in the manufacture of various plastic products, including cables, flooring, and automotive parts .
Mécanisme D'action
The mechanism of action of bis(2-phenoxyethyl) benzene-1,2-dicarboxylate involves its interaction with cellular receptors and enzymes. It is known to bind to and inhibit certain enzymes involved in the glucocorticoid biosynthesis pathway, leading to altered hormonal levels. This interaction primarily involves hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparaison Avec Des Composés Similaires
Bis(2-ethylhexyl) benzene-1,2-dicarboxylate (DEHP): A widely used plasticizer with similar applications but different alkyl groups.
Bis(2-methylpropyl) benzene-1,2-dicarboxylate: Another phthalate ester with different alkyl groups
Uniqueness: Bis(2-phenoxyethyl) benzene-1,2-dicarboxylate is unique due to the presence of phenoxyethyl groups, which impart distinct chemical properties compared to other phthalate esters. These properties include enhanced thermal stability and specific interactions with biological targets .
Propriétés
Numéro CAS |
37832-66-9 |
|---|---|
Formule moléculaire |
C24H22O6 |
Poids moléculaire |
406.4 g/mol |
Nom IUPAC |
bis(2-phenoxyethyl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C24H22O6/c25-23(29-17-15-27-19-9-3-1-4-10-19)21-13-7-8-14-22(21)24(26)30-18-16-28-20-11-5-2-6-12-20/h1-14H,15-18H2 |
Clé InChI |
HCHHNNBICUNCTE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OCCOC(=O)C2=CC=CC=C2C(=O)OCCOC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


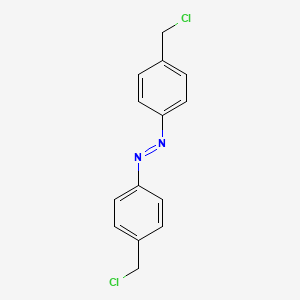
![Benzo[c]phenanthren-5-ol](/img/structure/B14678025.png)
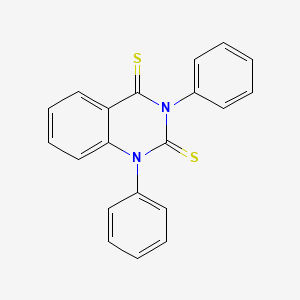
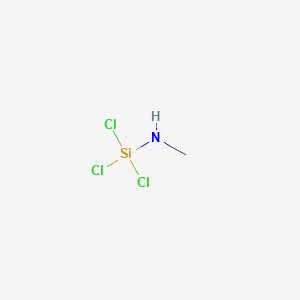

![(2S,3S)-Spiro[cyclopropane-1,9'-fluorene]-2,3-dicarboxylic acid](/img/structure/B14678043.png)
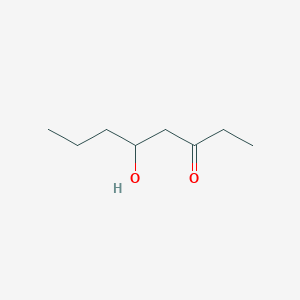
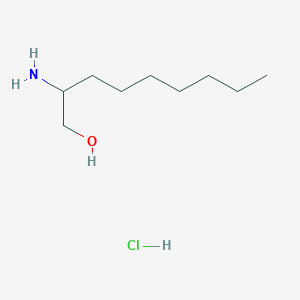
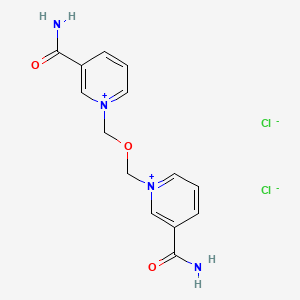
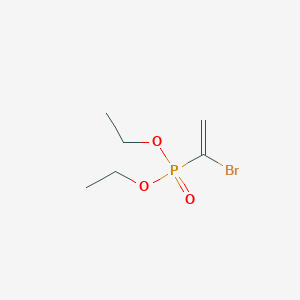
![4-Methyl-2-[(phenylsulfanyl)methyl]phenol](/img/structure/B14678091.png)
![[(1R,2R)-2-Phenylcyclohexyl]methanol](/img/structure/B14678093.png)
![S-[(Pyridin-3-yl)methyl] dibutylcarbamothioate](/img/structure/B14678106.png)

